molecular formula C20H30N6O4 B12901257 Arg-Pro-Phe CAS No. 16874-80-9

Arg-Pro-Phe

Cat. No.: B12901257
CAS No.: 16874-80-9
M. Wt: 418.5 g/mol
InChI Key: YFHATWYGAAXQCF-JYJNAYRXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Pro-Phe typically involves the stepwise coupling of the amino acids arginine, proline, and phenylalanine. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, followed by purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The scalability of these methods allows for the production of significant quantities of the compound for research and commercial purposes .

Chemical Reactions Analysis

Types of Reactions

Arg-Pro-Phe can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as dithiothreitol (DTT) for reduction. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of arginine to citrulline results in a modified peptide with different biochemical properties .

Scientific Research Applications

Chemistry

In chemistry, Arg-Pro-Phe is used as a model compound to study peptide synthesis and modification techniques. It serves as a substrate in various enzymatic assays to investigate enzyme specificity and activity .

Biology

In biological research, this compound is utilized to study protein-protein interactions and signal transduction pathways. It is also employed in the development of peptide-based drugs and therapeutic agents .

Medicine

Its ability to interact with specific molecular targets makes it a promising candidate for the development of new treatments .

Industry

In the industrial sector, this compound is used in the production of peptide-based products, including cosmetics and nutraceuticals. Its stability and bioactivity make it an attractive ingredient for various formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Arg-Pro-Phe is unique due to its specific sequence and the presence of arginine, proline, and phenylalanine, which confer distinct biochemical properties. Its ability to interact with various molecular targets and its stability make it a valuable compound for research and industrial applications .

Biological Activity

Arg-Pro-Phe (APF) is a tripeptide that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activities of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

This compound exhibits several biological activities primarily through its interactions with specific receptors and enzymes:

  • Melanocortin Receptor Agonism : Research indicates that APF-derived ligands can act as agonists for melanocortin receptors (MCRs), particularly MC1R, MC3R, and MC4R. These receptors are involved in energy homeostasis and various metabolic pathways. For instance, stereochemical modifications of the Arg-Phe sequence have been shown to enhance MCR activity, influencing energy regulation and appetite control .
  • Thrombin Inhibition : A related peptide, Arg-Pro-Pro-Gly-Phe (RPPGF), has been studied for its role as a thrombin inhibitor. It binds to the active site of thrombin, preventing platelet activation and coagulation. This mechanism is significant in cardiovascular health, suggesting that APF may also influence thrombotic processes indirectly through similar pathways .

Case Studies and Experimental Data

Several studies have documented the biological effects of this compound and related peptides:

  • Table 1: Biological Activity of APF Derivatives
Peptide SequenceReceptor InteractionBiological EffectEC50 (nM)
c[Pro-Arg-Phe-Phe-Asn-Ala-Phe-DPro]MC1RPartial Agonist (55% NDP-MSH)700 ± 200
c[Pro-Arg-DPhe-Phe-Asn-Ala-Phe-DPro]MC3RAntagonistpA2 = 6.3
c[Pro-DArg-DPhe-Phe-Asn-Ala-Phe-DPro]MC4RAntagonistpA2 = 8.2

This table summarizes the receptor interactions and biological effects observed in various studies on APF derivatives, highlighting their potential as therapeutic agents in metabolic disorders.

3. Clinical Implications

The biological activities of this compound suggest potential applications in several clinical areas:

  • Obesity and Metabolic Syndrome : Given its role in modulating MCR activity, APF could be explored as a treatment option for obesity by influencing appetite regulation and energy expenditure.
  • Cardiovascular Health : Its inhibitory effects on thrombin suggest that APF may have protective roles in cardiovascular diseases, potentially reducing thrombotic events.

4. Conclusion

The compound this compound demonstrates significant biological activity through its interaction with various receptors and enzymes. Ongoing research is necessary to fully elucidate its mechanisms and therapeutic potential, particularly in metabolic disorders and cardiovascular health.

Properties

CAS No.

16874-80-9

Molecular Formula

C20H30N6O4

Molecular Weight

418.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H30N6O4/c21-14(8-4-10-24-20(22)23)18(28)26-11-5-9-16(26)17(27)25-15(19(29)30)12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12,21H2,(H,25,27)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1

InChI Key

YFHATWYGAAXQCF-JYJNAYRXSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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